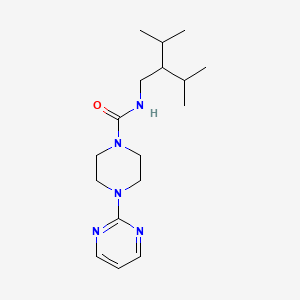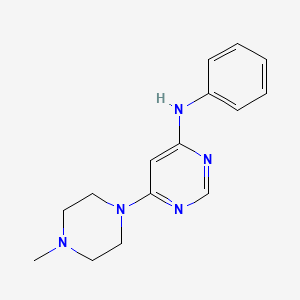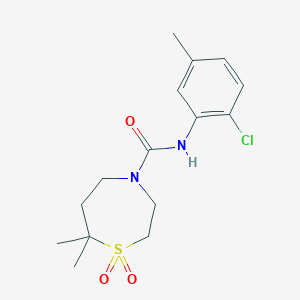
2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone, also known as BFEK or BFE, is a chemical compound that has been widely used in scientific research. It belongs to the family of organic compounds known as phenoxyacetic acids and derivatives, and it has a molecular formula of C14H17BrFNO3. BFEK is a white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Mechanism of Action
The exact mechanism of action of 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone is not fully understood. However, it has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK. These kinases play a crucial role in various cellular processes, including cell survival, proliferation, and differentiation. By inhibiting the activity of these kinases, 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone induces apoptosis by activating the caspase-3 pathway. It also inhibits the activity of the AKT and ERK pathways, which are involved in cell survival and proliferation. In addition, 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone in lab experiments is its ability to selectively inhibit the activity of certain protein kinases, which makes it a useful tool for studying the role of these kinases in various cellular processes. However, one of the limitations of using 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone. One area of research is the development of new compounds that are structurally similar to 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone but have improved pharmacological properties. Another area of research is the identification of new targets for 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone, which could lead to the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone and its potential side effects.
Synthesis Methods
The synthesis of 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone can be achieved through several methods, including the reaction of 2-bromo-4-fluoro-6-methylphenol with morpholine in the presence of potassium carbonate and 1,3-dimethyl-2-imidazolidinone. Another method involves the reaction of 2-bromo-4-fluoro-6-methylphenol with morpholine in the presence of 1,3-dimethyl-2-imidazolidinone and triethylamine.
Scientific Research Applications
2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone has been widely used in scientific research as a tool to study various biological processes. One of the main applications of 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone has also been used to study the role of protein kinases in various cellular processes, including cell proliferation and differentiation.
properties
IUPAC Name |
2-(2-bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c1-9-6-10(15)7-11(14)13(9)19-8-12(17)16-2-4-18-5-3-16/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLBSTWXDQJTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7679931.png)



![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7679962.png)
![5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)

![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)
![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)
![1-(2,2-Difluoroethyl)-3-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B7680022.png)

